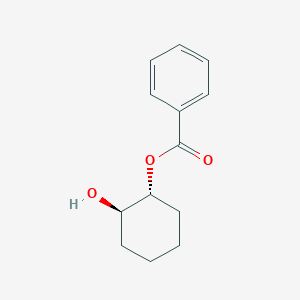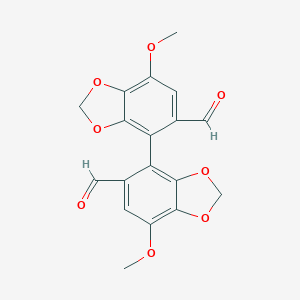![molecular formula C23H15N3OS B304789 (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304789.png)
(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in a range of applications, including as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the development of inflammation and tumors.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. These include reducing the production of inflammatory cytokines and inhibiting the growth of tumor cells. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potential as a therapeutic agent. However, there are also some limitations to its use. For example, the compound may have low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one. Some possible areas of research include:
1. Further investigation of the compound's mechanism of action to better understand how it works and how it can be used in the development of new therapeutic agents.
2. Exploration of the compound's potential as a treatment for specific diseases, such as cancer and inflammatory disorders.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation of the compound's potential as a tool for studying the role of specific enzymes and proteins in disease development.
5. Investigation of the compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, this compound is a compound that has shown significant potential in scientific research. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and explore its potential in a range of applications.
Synthesis Methods
The synthesis of (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with naphthaldehyde and phenyl isothiocyanate. The resulting product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has shown potential in a range of scientific research applications. One of the most promising areas of research is in the development of new therapeutic agents. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
properties
Molecular Formula |
C23H15N3OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H15N3OS/c24-21-19(13-17-11-6-10-15-7-4-5-12-18(15)17)22(27)25-23-26(21)20(14-28-23)16-8-2-1-3-9-16/h1-14,24H/b19-13-,24-21? |
InChI Key |
PCRDVKPXYWDLNN-YNUQAMOLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/C(=N)N23 |
SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=CC5=CC=CC=C54)C(=N)N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=CC5=CC=CC=C54)C(=N)N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)

![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B304718.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
![2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304726.png)
![2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B304727.png)